REACTION_CXSMILES
|
CNC1N=C[C:10]2[CH2:9][CH:8]([N:13]([CH2:17][CH2:18][CH3:19])[CH2:14][CH2:15][CH3:16])[CH2:7][CH2:6][C:5]=2N=1.C(N(C1CCCCC1=[O:33])CCC)CC.CN(C)C.CN(C(N(C)C)N(C)C)C.Cl.CNC(N)=N>>[CH2:14]([N:13]([CH2:17][CH2:18][CH3:19])[CH:8]1[CH2:7][CH2:6][C:5](=[O:33])[CH2:10][CH2:9]1)[CH2:15][CH3:16] |f:3.4.5|
|
Name
|
(±)-2-methylamino-6-di-n-propylamino-5,6,7,8-tetrahydroquinazoline
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CNC1=NC=2CCC(CC2C=N1)N(CCC)CCC
|
Name
|
di-n-propyaminocyclohexanone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC)N(CCC)C1C(CCCC1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C)C
|
Name
|
N-methylguanidine hydrochloride tris-(dimethylamino)methane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C)C(N(C)C)N(C)C.Cl.CNC(=N)N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(CC)N(C1CCC(CC1)=O)CCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS |
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 306 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |